5-hydroxy-N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}tryptophan
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Overview
Description
5-hydroxy-N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}tryptophan is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}tryptophan typically involves multiple steps. One common method includes the reaction of 7-amino-4-methylcoumarin with organic halides to form intermediate compounds . These intermediates are then reacted with tryptophan derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization from ethanol are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}tryptophan undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted coumarin-tryptophan compounds .
Scientific Research Applications
5-hydroxy-N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}tryptophan has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activities and as a therapeutic agent.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 5-hydroxy-N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}tryptophan involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the coumarin structure and exhibit similar biological activities.
Tryptophan derivatives: Compounds like N-acetyltryptophan have structural similarities and comparable biological properties.
Uniqueness
What sets 5-hydroxy-N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}tryptophan apart is its unique combination of coumarin and tryptophan structures, which may confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C24H22N2O7 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
3-(5-hydroxy-1H-indol-3-yl)-2-[2-(4-methyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid |
InChI |
InChI=1S/C24H22N2O7/c1-12-7-22(28)33-21-10-16(4-5-17(12)21)32-13(2)23(29)26-20(24(30)31)8-14-11-25-19-6-3-15(27)9-18(14)19/h3-7,9-11,13,20,25,27H,8H2,1-2H3,(H,26,29)(H,30,31) |
InChI Key |
KVDDDSCQLKBLQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(CC3=CNC4=C3C=C(C=C4)O)C(=O)O |
Origin of Product |
United States |
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